molecular formula C21H21NO3 B2674982 N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide CAS No. 923200-66-2

N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B2674982
CAS No.: 923200-66-2
M. Wt: 335.403
InChI Key: CDWXZKKWOJYXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Furan-2-yl Propanamide Derivatives

Furan derivatives have been integral to organic chemistry since Heinrich Limpricht’s isolation of furan in 1870. Early work focused on simple furans like furfural, a biomass-derived platform chemical first characterized in 1831. The advent of propanamide-linked furans emerged in the late 20th century, driven by the need to enhance the bioavailability of heterocyclic compounds. For instance, the Feist–Benary and Paal–Knorr syntheses enabled the modular assembly of substituted furans, which were later functionalized with amide groups to improve solubility and target specificity.

Table 1: Milestones in Furan-Propanamide Derivative Development

Year Discovery/Advancement Significance
1870 Isolation of furan Foundation for heterocyclic chemistry
1950 Paal–Knorr synthesis of substituted furans Enabled scalable furan functionalization
1990 Propanamide linker introduction Improved pharmacokinetic properties
2010 C5-aryl furan-propanamide hybrids Expanded therapeutic applicability

The target compound, with its C5-(4-methylphenyl) substitution and N-(2-methoxyphenyl) propanamide chain, exemplifies modern efforts to balance aromaticity and polar surface area for drug-likeness.

Research Significance in Heterocyclic Chemistry

Furan-propanamide hybrids occupy a critical niche due to their dual capacity for π-π stacking (via the furan ring) and hydrogen bonding (via the amide group). This duality enhances their utility in medicinal chemistry, particularly in targeting enzymes with hydrophobic active sites and polar binding pockets. For example, furan-containing peptide nucleic acids (PNAs) have enabled sequence-specific DNA crosslinking for gene regulation, while C5-aryl furan derivatives show promise as dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors.

Table 2: Applications of Furan-Propanamide Derivatives

Application Mechanism Example Compound
Anticancer agents DNA intercalation PNA-furan conjugates
Anti-inflammatory agents COX/LOX inhibition 5-aryl-furan-propanamides
Antimicrobial agents Membrane disruption N-alkyl furan-propanamides

The methoxy and methylphenyl groups in the target compound likely modulate electronic effects, fine-tuning its interaction with biological targets.

Taxonomic Classification within Furan-Containing Compounds

Taxonomically, the compound belongs to the C5-aryl-furan-propanamide subclass, distinguished by:

  • Furan core : A five-membered aromatic ring with oxygen at position 1.
  • C5-aryl substitution : A 4-methylphenyl group at the furan’s C5 position, enhancing steric bulk and electron density.
  • Propanamide linker : A three-carbon chain terminating in a methoxyphenylamide, conferring conformational flexibility.

Table 3: Structural Taxonomy of Furan Derivatives

Class Substituents Example
Simple furans H, alkyl at C2/C5 Furan, 2-methylfuran
Furan-carboxylic acids COOH at C2 2-Furoic acid
Propanamide-linked furans R-NH-C(O)-CH2-CH2- at C2/C5 Target compound

This classification underscores the compound’s structural complexity relative to earlier furan derivatives, necessitating advanced synthetic strategies like copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized C5-modified furans for their enhanced stability and bioactivity. For instance, γ-modified PNAs with furan crosslinkers exhibit improved gene-targeting efficiency, while 5-aryl furan-propanamides demonstrate anti-inflammatory efficacy. However, critical gaps persist:

  • Synthetic Challenges : Protecting furan rings during solid-phase synthesis remains problematic, with undesired alkylation occurring during resin cleavage.
  • Structure-Activity Relationships (SAR) : The impact of methoxy vs. methyl groups on target binding is poorly characterized.
  • In Vivo Studies : Most data derive from in vitro assays, with limited pharmacokinetic profiling.

Table 4: Recent Advances and Unmet Needs

Advance Limitation
Biocompatible furan crosslinking Scalability issues in PNA synthesis
Dual COX/LOX inhibition Lack of isoform selectivity data
Modular propanamide synthesis Underexplored toxicological profiles

Future research should address these gaps through combinatorial chemistry and high-throughput screening, leveraging the compound’s modular architecture for tailored therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-15-7-9-16(10-8-15)19-13-11-17(25-19)12-14-21(23)22-18-5-3-4-6-20(18)24-2/h3-11,13H,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWXZKKWOJYXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenyl isocyanate with a suitable furan derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Aromatic Substituents : Electron-donating groups (e.g., methyl in the target compound) may enhance lipophilicity, while halogens (e.g., Br in ) could improve metabolic stability.
    • Heterocycles : Thiazole () and oxadiazole () rings correlate with bioactivity, suggesting that modifying the furan core could optimize pharmacological effects.
  • Gaps in Data : Specific pharmacokinetic or mechanistic data for the target compound are lacking. Further studies should prioritize cytotoxicity assays, solubility profiling, and target identification.

Biological Activity

N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a synthetic compound with a unique structural configuration that includes a methoxyphenyl group and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C21H21NO3C_{21}H_{21}NO_3, with a molecular weight of 335.4 g/mol. Its structure features:

  • Aromatic Rings: Contributing to hydrophobic interactions with biological targets.
  • Furan Moiety: Known for its reactivity and potential interactions with various biomolecules.
  • Amide Functional Group: Implicating possible hydrogen bonding capabilities, which can enhance binding affinity to target proteins.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, which are summarized below:

Antimicrobial Activity

Research has shown that compounds with similar structures often display significant antimicrobial properties. For instance, derivatives containing furan rings have been noted for their effectiveness against various bacterial strains. The compound's specific activity profile may include:

  • Gram-positive Bacteria: Moderate inhibitory effects against strains such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria: Potential activity against Escherichia coli and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Bacillus subtilis4.69 - 22.9 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

Cytotoxicity

The cytotoxic potential of this compound has been explored in various cancer cell lines. The compound may exhibit selective cytotoxicity, particularly against:

  • Human Leukemia Cells (CEM): Demonstrating IC50 values that indicate significant cell growth inhibition.

The biological activity of this compound is likely mediated through several mechanisms, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation or metabolism.
  • Receptor Binding: Interaction with cellular receptors could modulate signaling pathways crucial for cell survival and growth.

Case Studies and Research Findings

  • Study on Antimicrobial Properties: A comparative analysis of various derivatives revealed that compounds containing both methoxy and methyl substitutions exhibited enhanced antimicrobial activity compared to their counterparts lacking these groups.
  • Cytotoxicity Assays: In vitro studies indicated that the presence of the furan ring significantly contributes to the cytotoxic effects observed in leukemia cell lines, suggesting a structure-activity relationship where modifications to the phenyl rings could optimize efficacy .
  • Pharmacological Profiling: Further investigations into the pharmacokinetics and dynamics of this compound are underway, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Q & A

Q. Q1. What are the key steps and challenges in synthesizing N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide?

Answer: Synthesis typically involves multi-step reactions, including:

  • Furan ring formation : Coupling of 4-methylphenylacetylene with a carbonyl compound under acidic conditions to generate the furan moiety .
  • Propanamide linkage : Reacting the furan intermediate with N-(2-methoxyphenyl) precursors via nucleophilic acyl substitution. Common reagents include N,N'-carbonyldiimidazole (CDI) or thionyl chloride for activation .
  • Challenges : Low yields (e.g., 75–84% in analogous compounds) due to steric hindrance from the methoxyphenyl group and competing side reactions. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical .

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3–2.5 ppm (methyl groups on the furan ring) .
    • ¹³C NMR : Signals at ~160 ppm (amide carbonyl) and 110–150 ppm (aromatic carbons) .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₂₁H₂₁NO₃ (M+H⁺: 336.1594) to confirm molecular integrity .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for the furan-propanamide linkage .

Advanced Research: Optimizing Reaction Conditions

Q. Q3. How can researchers improve synthesis yields when steric hindrance limits propanamide formation?

Answer:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) improve reagent solubility .
  • Temperature Control : Lower temperatures (–20°C to 0°C) reduce side reactions during coupling steps .
  • Alternative Activation : Replace CDI with HATU for better steric tolerance, increasing yields by ~15% in similar compounds .

Advanced Research: Computational Modeling

Q. Q4. What computational tools predict the physicochemical properties of this compound?

Answer:

  • QSAR/QSPR Models : Predict logP (~3.7) and solubility using Quantum Chemistry and Neural Networks .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .
  • Molecular Dynamics (MD) : Assess stability of the furan-amide conformation in aqueous environments .

Advanced Research: Resolving Data Contradictions

Q. Q5. How should researchers address conflicting synthesis yields reported in literature?

Answer:

  • Reproducibility Checks : Validate reaction parameters (e.g., catalyst purity, solvent dryness) from cited protocols .
  • Intermediate Analysis : Use HPLC or TLC to identify unreacted starting materials or byproducts causing yield discrepancies .
  • Statistical Design : Employ Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry) .

Safety and Handling

Q. Q6. What safety protocols are essential when handling intermediates during synthesis?

Answer:

  • Hazardous Reagents : Use fume hoods for volatile reagents (e.g., thionyl chloride) and wear nitrile gloves .
  • Toxic Byproducts : Monitor for chlorinated intermediates (e.g., HCl gas) using real-time sensors .
  • Waste Disposal : Neutralize acidic/basic waste with bicarbonate or citric acid before disposal .

Pharmacological Profiling

Q. Q7. What methodologies assess the biological activity of this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., CYP450 inhibition) with IC₅₀ calculations .
    • Cellular Toxicity : MTT assays on human cell lines (e.g., HepG2) to determine LD₅₀ .
  • In Vivo Studies : Administer to rodent models (e.g., Sprague-Dawley rats) to evaluate pharmacokinetics (e.g., Cmax, ) .

Advanced Analytical Challenges

Q. Q8. How can researchers resolve overlapping NMR signals in structurally similar impurities?

Answer:

  • 2D NMR Techniques : COSY and HSQC distinguish coupled protons and carbon assignments .
  • Deuterated Solvents : Use DMSO-d₆ to shift exchangeable protons (e.g., NH) away from aromatic regions .
  • Spiking Experiments : Add authentic samples of suspected impurities to identify contaminant peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.